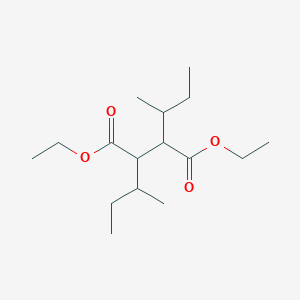

Diethyl 2,3-di-sec-butylsuccinate

Description

Structural Classification and Nomenclature within Succinate (B1194679) Esters

Diethyl 2,3-di-sec-butylsuccinate belongs to the family of succinate esters, which are diesters of succinic acid (butanedioic acid). Structurally, it is characterized by a four-carbon dicarboxylic acid backbone with two ethyl ester groups at the termini (positions 1 and 4) and two secondary butyl (sec-butyl) groups as substituents at the 2 and 3 positions of the carbon chain.

The systematic IUPAC name for this compound is diethyl 2,3-di-sec-butylbutanedioate. The presence of two chiral centers at the 2 and 3 positions means that the molecule can exist as different stereoisomers (RR, SS, and meso forms). This stereochemistry can play a crucial role in its application, particularly in stereoselective catalysis.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 557772-28-8 |

| Molecular Formula | C16H30O4 |

| Molecular Weight | 286.41 g/mol |

| IUPAC Name | diethyl 2,3-di(butan-2-yl)butanedioate |

Historical Context and Emergence in Advanced Materials Science

The emergence of substituted succinates like this compound is closely linked to the development of Ziegler-Natta catalysts for olefin polymerization, a field that saw significant advancements in the latter half of the 20th century. The discovery by Karl Ziegler and Giulio Natta that specific combinations of transition metal halides and organoaluminum compounds could polymerize olefins with high stereoselectivity revolutionized the polymer industry. chemicalbook.com

In the quest to improve the performance of these catalysts, particularly for the production of isotactic polypropylene (B1209903), the concept of "internal electron donors" was introduced. These donor compounds are incorporated into the solid catalyst component and play a vital role in controlling the stereospecificity of the active sites. While early catalysts used donors like phthalates, concerns over their potential environmental and health impacts drove research towards alternative donor molecules.

Substituted succinates emerged as a promising class of internal electron donors in the late 20th and early 21st centuries. Their molecular structure, particularly the steric hindrance provided by the substituents on the succinate backbone, was found to be effective in modulating the catalyst's stereoselectivity. The use of succinate-containing Ziegler-Natta catalysts has been shown to yield polypropylene with controlled microtacticity and a broadened molecular weight distribution, which can improve the processing characteristics of the resulting polymer, for instance, in film applications. researchgate.net The development of various dialkyl succinates, including those with bulky alkyl groups like sec-butyl, represents a significant step in fine-tuning the properties of polypropylene for specific applications.

Broader Significance of Substituted Succinates in Organic Chemistry

Beyond their specific application in Ziegler-Natta catalysis, substituted succinates hold broader significance in organic chemistry. Succinic acid and its derivatives are important four-carbon building blocks in organic synthesis. The introduction of substituents at the 2 and 3 positions creates chiral centers and allows for the synthesis of a wide variety of complex molecules.

The synthesis of substituted succinates can be achieved through various methods, including the alkylation of succinate enolates or the conjugate addition of organometallic reagents to maleate (B1232345) esters. The resulting substituted succinates can then be used as precursors for the synthesis of other valuable compounds, such as pharmaceuticals, agrochemicals, and specialty polymers.

The study of the stereochemistry of substituted succinates and its influence on their chemical and physical properties is an active area of research. For example, the formation of polymer stereocomplexes from enantiomeric poly(propylene succinate) has been shown to result in materials with significantly improved thermal properties compared to the enantiopure parent polymers. sigmaaldrich.com This highlights the potential for creating new biodegradable polyesters with tailored properties through the careful design of substituted succinate monomers. sigmaaldrich.com

The versatility of substituted succinates as chiral synthons and as key components in advanced materials underscores their continuing importance in the field of organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H30O4 |

|---|---|

Molecular Weight |

286.41 g/mol |

IUPAC Name |

diethyl 2,3-di(butan-2-yl)butanedioate |

InChI |

InChI=1S/C16H30O4/c1-7-11(5)13(15(17)19-9-3)14(12(6)8-2)16(18)20-10-4/h11-14H,7-10H2,1-6H3 |

InChI Key |

LBFYQOYPPWREAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(C(C)CC)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2,3 Di Sec Butylsuccinate

Direct Esterification and Transesterification Pathways

These methods focus on the formation of the ester functional groups and are among the most fundamental approaches to ester synthesis.

The most direct synthesis of diethyl 2,3-di-sec-butylsuccinate is the Fischer esterification of 2,3-di-sec-butylsuccinic acid with ethanol (B145695), catalyzed by a strong mineral acid like sulfuric acid. This equilibrium-driven process typically requires the removal of water to achieve high yields. While the esterification itself is a standard procedure, the primary challenge lies in the synthesis of the prerequisite 2,3-di-sec-butylsuccinic acid. This precursor can be prepared via methods such as the hydrolysis and decarboxylation of 1,2-di-sec-butyl-1,1,2,2-tetra(alkoxycarbonyl)ethane, which itself is formed from the dimerization of a 2-sec-butylmalonic ester. google.com

Recent advancements in esterification have focused on improving yields and conditions. For instance, using ionic liquids as both catalyst and solvent can create a two-phase system where the ester product is immiscible, driving the reaction forward and resulting in yields as high as 99% for other dialkyl succinates under mild temperatures (70–80 °C). nih.gov While not specifically documented for the title compound, these modern methods present promising alternatives to traditional catalysis.

Transesterification involves reacting an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. youtube.com For example, a readily available succinate (B1194679) like dimethyl succinate can be converted to other dialkyl succinates by reacting it with a C₂ to C₆ alkanol, such as ethanol. google.com The process is driven to completion by removing the lower-boiling alcohol byproduct (in this case, methanol). google.com

This pathway could theoretically be applied to synthesize the title compound if a simpler dialkyl 2,3-di-sec-butylsuccinate were available. However, it is a less direct approach for this specific target compared to the direct esterification of the corresponding diacid. The process is generally effective for unhindered succinates, but the steric bulk of the two sec-butyl groups might impede the reaction rate and efficiency.

Carbon-Carbon Bond Formation Strategies

These advanced strategies construct the C2-C3 bond of the succinate backbone, offering a convergent route from simpler starting materials.

A powerful and direct method for forming the central carbon-carbon bond of succinates is the oxidative coupling of two ester enolates. nih.gov This reaction provides a convergent pathway to 1,4-dicarbonyl compounds. nih.gov In a synthesis analogous to that of this compound, the lithium enolate of a precursor ester, such as ethyl 2-sec-butylacetate, would be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate is then treated with an oxidant, typically a metal salt like copper(II) bromide, to induce dimerization and form the succinate derivative. nih.govacs.org

The development of these methods in the 1970s provided the first synthetically useful routes for the preparative oxidative coupling of ester enolates. nih.gov The choice of oxidant and reaction conditions is crucial for achieving high yields and minimizing side products. nih.gov

Table 1: Examples of Oxidative Coupling Conditions for Ester Enolates This table is a generalized representation based on established methods for analogous compounds.

| Precursor Ester | Base | Oxidant | Typical Product |

|---|---|---|---|

| Ethyl Acetate | LDA | CuBr₂ | Diethyl Succinate |

| Ethyl Propionate | LDA | I₂ | Diethyl 2,3-Dimethylsuccinate |

An alternative C-C bond-forming strategy is the alkylation of enolates . The malonic ester synthesis, a classic example, involves alkylating diethyl malonate. libretexts.org A related approach could involve the sequential alkylation of diethyl succinate. The first sec-butyl group could be introduced by treating diethyl succinate with a base like sodium ethoxide to form the enolate, followed by reaction with a sec-butyl halide. However, introducing the second sec-butyl group is challenging due to issues of reactivity and selectivity.

Another method is the Stobbe condensation , which involves the reaction of a ketone or aldehyde with diethyl succinate in the presence of a strong base like potassium tert-butoxide. wikipedia.orgrsc.org The initial product is an alkylidene-substituted succinic half-ester. This intermediate can then be catalytically hydrogenated to yield an alkyl-substituted succinate. google.com To synthesize the target compound, a multi-step sequence would be necessary, making it a less direct route.

A patented method describes the dimerization of 2-alkyl-malonic ester compounds to form a 1,2-dialkyl-1,1,2,2-tetra(alkoxycarbonyl)ethane, which upon hydrolysis, decarboxylation, and subsequent esterification, yields 2,3-dialkyl succinic acid esters. google.com This represents an industrially relevant, albeit multi-step, approach.

Stereoselective Synthesis Approaches for this compound

The target molecule contains two chiral centers at the C2 and C3 positions, meaning it can exist as a pair of enantiomers (the dl-pair) and a meso diastereomer. Controlling this stereochemistry is a significant synthetic challenge.

Stereoselective synthesis often relies on building key stereocenters with precision. beilstein-journals.orgyoutube.com One established strategy is the asymmetric alkylation of an enolate. This can be achieved by using a chiral auxiliary attached to the ester, which directs the incoming alkyl group to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.

Another powerful technique is the asymmetric oxidative coupling of enolates . While early methods produced diastereomeric mixtures, modern organocatalysis has enabled highly enantioselective versions. In 2007, MacMillan reported a catalytic enantioselective enolate coupling explained by a Singly Occupied Molecular Orbital (SOMO)-activation mechanism, which allows for the controlled synthesis of specific stereoisomers. chem-station.com

Furthermore, stereoselective approaches can involve the reduction of a prochiral precursor. For example, the asymmetric hydrogenation of a corresponding unsaturated diester, diethyl 2,3-di-sec-butylfumarate or -maleate, using a chiral transition-metal catalyst could potentially yield specific stereoisomers of this compound. The geometry of the starting alkene and the choice of the chiral catalyst would be critical in determining the stereochemical outcome.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-di-sec-butyl-1,1,2,2-tetra(alkoxycarbonyl)ethane |

| 2,3-di-sec-butylsuccinic acid |

| 2-sec-butylmalonic ester |

| Copper(II) bromide |

| Diethyl 2,3-di-sec-butylfumarate |

| This compound |

| Diethyl malonate |

| Diethyl succinate |

| Dimethyl succinate |

| Ethanol |

| Ethyl 2-sec-butylacetate |

| Lithium diisopropylamide (LDA) |

| Methanol |

| Potassium tert-butoxide |

| Sodium ethoxide |

Diastereoselective Control in C2-C3 Bond Formation

The crucial step in synthesizing the carbon backbone of 2,3-disubstituted succinates is the formation of the C2-C3 bond. The stereochemical outcome of this bond formation dictates the diastereomeric ratio of the product. Key strategies involve the oxidative coupling of enolates or Michael addition reactions, where reaction conditions are tuned to favor either the meso or the racemic (dl) diastereomer.

One of the most common methods is the oxidative homocoupling of enolates derived from ethyl 3-methylpentanoate (B1260497) (the ester precursor to the sec-butyl group). The enolate is typically generated using a strong base, and the subsequent coupling is mediated by an oxidizing agent. The stereoselectivity of this reaction is highly dependent on the reaction conditions, including the counterion of the enolate, the solvent, and the temperature. For instance, the coupling of ester enolates can be influenced by steric hindrance and the geometry of the transition state. acs.org

Another powerful strategy is the Michael addition . This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this could involve the reaction of an enolate derived from an ethyl ester with an appropriately substituted α,β-unsaturated ester. The diastereoselectivity is controlled by the geometry of the enolate (E vs. Z) and the facial selectivity of the attack on the Michael acceptor. researchgate.net The use of specific bases and solvents can direct the reaction towards a desired diastereomer. nih.gov For example, a cascade double Michael reaction strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. researchgate.net

Table 1: Representative Conditions for Diastereoselective C2-C3 Bond Formation in Succinate Synthesis Note: This table presents generalized findings for 2,3-dialkyl succinate synthesis, which are applicable to the target compound.

| Method | Precursors | Reagents & Conditions | Predominant Diastereomer |

| Oxidative Coupling | Ethyl 3-methylpentanoate | 1. Lithium diisopropylamide (LDA), THF, -78 °C2. I2 or Cu(II) salt | Varies (often mixture of meso and dl) |

| Michael Addition | Diethyl maleate (B1232345), Organocuprate | (sec-Bu)2CuLi, THF, -78 °C to 0 °C | anti (dl-pair) |

| Michael Addition | Curcumins, Arylidenemalonates | aq. KOH, TBAB, room temperature | High diastereoselectivity |

| Tandem Reaction | (Z)-3-(2-bromo-3-arylacryloyl)oxazolidin-2-ones, Malonates | Base (e.g., DBU or K2CO3), Solvent (e.g., CH2Cl2 or CH3CN) | Switchable between cis and trans isomers |

Enantioselective Synthesis Routes and Chiral Induction

Achieving enantiopure forms of this compound requires strategies that can differentiate between the two enantiomers of the dl-pair. This is typically accomplished through asymmetric catalysis or the use of chiral auxiliaries.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com For instance, an ester precursor like 3-methylpentanoic acid can be attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.orgnumberanalytics.com The resulting chiral imide can undergo highly diastereoselective alkylation or coupling reactions. acs.orgacs.org Subsequent removal of the auxiliary reveals the enantiomerically enriched 2,3-disubstituted succinic acid, which can then be esterified to yield the target diethyl ester. acs.org

Asymmetric catalysis offers a more atom-economical approach. This includes:

Asymmetric Hydrogenation: The reduction of a prochiral precursor, such as diethyl 2,3-di-sec-butylidenesuccinate, using a chiral catalyst can produce the desired saturated succinate with high enantioselectivity. acs.org Transition metal catalysts, particularly those based on rhodium (Rh) and iridium (Ir) complexed with chiral phosphine (B1218219) ligands, are highly effective for this transformation. nih.govajchem-b.comnih.gov

Enantioselective Michael Addition: The conjugate addition reaction can be rendered enantioselective by using a chiral catalyst. nih.gov Organocatalysts, such as chiral amines or N-heterocyclic carbenes (NHCs), can activate the substrates and create a chiral environment that directs the approach of the nucleophile, leading to a product with high enantiomeric excess (ee). nih.govnih.govrsc.org

Table 2: Strategies for Enantioselective Synthesis of Chiral Succinate Derivatives

| Strategy | Method | Catalyst / Auxiliary | Key Features |

| Chiral Auxiliary | Asymmetric Alkylation | Evans' Oxazolidinones | High diastereoselectivity in alkylation; auxiliary is cleaved to yield chiral acid. researchgate.net |

| Chiral Auxiliary | Oxidative Homocoupling | 3-Acyl-2-oxazolidones | Coupling of chiral enolates to form C2-symmetric succinic acid derivatives. acs.orgacs.org |

| Asymmetric Catalysis | Asymmetric Hydrogenation | Rh/Bisphosphine-Thiourea Complexes | Highly enantioselective reduction of maleinimides or related unsaturated precursors. acs.orgnih.gov |

| Asymmetric Catalysis | Enantioselective Michael Addition | Chiral N-Heterocyclic Carbenes (NHCs) | Catalytic generation of chiral enol intermediates for intramolecular conjugate addition. nih.gov |

Strategies for Diastereomer and Enantiomer Separation

When a synthetic method produces a mixture of stereoisomers, chromatographic separation is the most common method for their isolation.

Diastereomer Separation: Diastereomers (meso vs. dl-isomers) have different physical properties (e.g., boiling point, melting point, polarity). Therefore, they can often be separated using standard chromatographic techniques such as column chromatography on silica (B1680970) gel or gas chromatography (GC). nih.gov

Enantiomer Separation: Enantiomers possess identical physical properties in an achiral environment, making their separation more complex. Two primary strategies are employed:

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. Columns like Chiralcel OD-H are often effective for separating stereoisomers. ajchem-b.com

Derivatization to Diastereomers: This indirect method involves reacting the enantiomeric mixture (e.g., the diacid precursor of the target ester) with a single enantiomer of a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers can then be separated by standard chromatography (HPLC or column chromatography). nih.gov After separation, the chiral auxiliary is cleaved to yield the isolated, enantiopure compounds.

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for separating complex mixtures of stereoisomers. nih.gov

Advanced Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of succinate esters, offering improvements in yield, selectivity, and sustainability over stoichiometric methods.

Homogeneous Catalysis Systems

Homogeneous catalysts are soluble in the reaction medium and are often associated with high activity and selectivity under mild conditions. In the context of this compound synthesis, homogeneous systems are crucial for both esterification and stereoselective C-C bond formation.

Esterification: The final step in the synthesis is often the esterification of 2,3-di-sec-butylsuccinic acid with ethanol. This reaction is commonly catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or by organic acids like dodecylbenzenesulfonic acid. acs.org

Asymmetric Hydrogenation: As mentioned previously, chiral rhodium and iridium complexes with ligands like bisphosphines are premier homogeneous catalysts for the enantioselective hydrogenation of unsaturated precursors to chiral succinates. nih.gov These catalysts create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.

Heterogeneous Catalytic Systems

Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and recycling, making processes more sustainable and cost-effective.

For the synthesis of succinate esters, heterogeneous catalysts are primarily used for esterification and hydrogenation reactions.

Esterification: Solid acid catalysts can replace corrosive liquid acids like H₂SO₄. Materials such as zeolites, sulfated zirconia, or acidic ion-exchange resins (e.g., Amberlyst-15) are effective for the esterification of succinic acid with alcohols. acs.orgacs.org

Hydrogenation: The reduction of unsaturated precursors or the hydrogenolysis of related functional groups can be achieved using supported metal catalysts. Common systems include palladium on carbon (Pd/C), palladium on alumina (B75360) (Pd/Al₂O₃), or ruthenium on alumina (Ru/Al₂O₃). acs.orgresearchgate.net These catalysts are robust and can operate under varying conditions of temperature and pressure to achieve high conversion. researchgate.net

Table 3: Examples of Heterogeneous Catalysts in Succinate Production

| Reaction Type | Catalyst | Support | Typical Conditions |

| Esterification | Acidic Zeolite | ZSM-5 | 100-150 °C |

| Esterification | Amberlyst-15 | Polymeric Resin | 80-120 °C |

| Hydrogenation | Palladium | Alumina (Al₂O₃) | 90 °C, 5 bar H₂ |

| Hydrogenation | Ruthenium | Alumina (Al₂O₃) | 170-230 °C, 15 bar H₂ |

Biocatalytic Transformations (Chemoenzymatic Synthesis)

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions. For succinate ester synthesis, lipases are particularly relevant.

A chemoenzymatic approach can be employed for the synthesis of this compound, typically through transesterification. For example, a readily available succinate ester, like dimethyl succinate, could be transesterified with ethanol using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). This enzymatic approach avoids the use of harsh acidic or basic catalysts and often proceeds with high selectivity, minimizing byproduct formation. Research on the transesterification of dimethyl succinate has shown that lipase-catalyzed processes are highly effective, with optimal conditions often found at moderate temperatures (e.g., 40 °C).

Table 4: Biocatalytic Approaches to Dialkyl Succinate Synthesis

| Reaction | Enzyme | Precursors | Key Advantage |

| Transesterification | Candida antarctica Lipase B (CALB) | Dimethyl 2,3-di-sec-butylsuccinate, Ethanol | Mild reaction conditions, high selectivity, green process. |

| Esterification | Immobilized Lipase | 2,3-di-sec-butylsuccinic acid, Ethanol | Avoids harsh acid catalysts, potential for stereoselectivity. |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural and stereochemical picture can be assembled.

¹H NMR and ¹³C NMR Analysis

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data for Diethyl 2,3-di-sec-butylsuccinate are not available in the reviewed literature. Such data would be essential for confirming the connectivity of the atoms within the molecule.

A theoretical analysis would predict a complex ¹H NMR spectrum due to the presence of multiple chiral centers, leading to diastereomers. This would result in a series of overlapping multiplets for the protons on the sec-butyl groups and the succinate (B1194679) backbone. The ethoxy groups would likely show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, though these could be further complicated by the chiral nature of the molecule.

Similarly, a ¹³C NMR spectrum would be expected to show a distinct signal for each unique carbon atom. The number of signals would depend on the stereochemistry of the molecule. For a mixture of diastereomers, more signals than the number of carbon atoms in a single isomer would be anticipated.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning the signals observed in 1D NMR spectra and for determining the stereochemistry of complex molecules.

No 2D NMR data for this compound has been reported. These experiments would be necessary to establish the proton-proton and proton-carbon correlations, which are fundamental to a complete structural elucidation.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. There is no published HRMS data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture and then provides a mass spectrum for each component. This is a standard method for identifying and quantifying volatile and semi-volatile organic compounds. A search of the scientific literature did not yield any GC-MS studies involving this compound.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound has not been published. A theoretical spectrum would be expected to show a strong absorption band around 1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester groups. It would also feature various C-H stretching and bending vibrations for the alkyl portions of the molecule.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of the different stereoisomers of this compound and for determining the purity of the sample. Given the structural similarity of the isomers, specialized chromatographic techniques are required to achieve adequate resolution.

Gas Chromatography (GC) for Purity and Isomeric Ratios

Gas chromatography is a powerful tool for assessing the purity of volatile compounds like this compound and for quantifying the ratios of its diastereomers and enantiomers. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.

For the analysis of this compound, the choice of the stationary phase is critical. Due to the presence of two chiral centers at the C2 and C3 positions, the compound can exist as (2R,3R), (2S,3S), and meso isomers. The separation of the diastereomers (the meso form from the racemic pair) can often be achieved on standard non-chiral columns of medium polarity. However, the resolution of the enantiomeric pair, (2R,3R) and (2S,3S), necessitates the use of a chiral stationary phase.

Chiral GC columns, often incorporating derivatized cyclodextrins, are employed for the enantioseparation of chiral compounds. gcms.czchrom-china.com For instance, a stationary phase like 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been shown to be effective in separating other chiral molecules. chrom-china.com The differing interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

The determination of purity is performed by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The isomeric ratio is determined by comparing the peak areas of the individual stereoisomers. For accurate quantification, response factors for each isomer should ideally be determined using pure standards. In the absence of such standards, it is often assumed that the response factors for stereoisomers are very similar, especially when using a flame ionization detector (FID). For enhanced identification, GC is often coupled with mass spectrometry (GC-MS), where the mass spectrum of each separated isomer can provide valuable structural information. nih.govresearchgate.nethmdb.cauran.uaresearchgate.net

Illustrative GC Parameters for Isomeric Analysis of this compound:

| Parameter | Value |

| Column | Chiral Capillary Column (e.g., Rt-bDEXse) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium |

This table is illustrative and based on typical conditions for similar analyses.

High-Performance Liquid Chromatography (HPLC) for Separation

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis and purification of this compound isomers. HPLC offers a wider variety of stationary and mobile phases compared to GC, providing greater flexibility in method development. mdpi.com

The separation of the diastereomers of this compound can typically be achieved using normal-phase HPLC with a silica (B1680970) gel column. The different spatial arrangements of the sec-butyl groups in the meso and racemic isomers lead to different interactions with the polar stationary phase, resulting in differential retention and separation.

For the resolution of the enantiomers, two main strategies can be employed in HPLC:

Chiral Stationary Phases (CSPs): Similar to chiral GC, HPLC columns with a chiral stationary phase can be used to directly separate the enantiomers. Polysaccharide-based CSPs are widely used for this purpose.

Diastereomeric Derivatization: The racemic mixture can be reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. mdpi.com This indirect approach is a powerful tool for both analytical separation and preparative isolation of enantiomers.

The choice between normal-phase and reversed-phase HPLC depends on the polarity of the compound and the desired separation. For a relatively non-polar compound like this compound, normal-phase HPLC is often a good starting point for diastereomeric separation.

Illustrative HPLC Conditions for Diastereomer Separation:

| Parameter | Value |

| Column | Silica Gel (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Ethyl Acetate (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

This table is illustrative and based on typical conditions for similar analyses.

Applications and Functional Roles in Polymer Science and Catalysis

Diethyl 2,3-di-sec-butylsuccinate as an Electron Donor in Ziegler-Natta Catalysis

Ziegler-Natta (ZN) catalysts are a cornerstone in the industrial production of polyolefins like polypropylene (B1209903). The performance of these catalysts, especially in terms of activity and stereochemical control, is heavily dependent on the inclusion of electron donors. These donors are categorized as internal or external based on when and how they are introduced into the catalytic system. This compound is recognized for its function as an internal electron donor.

Internal electron donors are integral components of modern, high-yield Ziegler-Natta catalysts, which are typically composed of a titanium compound on a magnesium chloride support. Succinates, a class of diesters, have been developed as effective non-phthalate internal donors for these systems. They are a key feature in what are often referred to as fifth-generation ZN catalysts. These donors are crucial for controlling the stereospecificity of the catalyst, which is essential for producing highly isotactic polypropylene.

The function of the internal donor is to modulate the electronic environment of the active titanium centers on the MgCl₂ support. The specific stereochemistry and steric hindrance provided by the donor molecule influence the way monomer units, such as propylene (B89431), approach and insert into the growing polymer chain. While specific data for this compound is not broadly published, extensive research on structurally similar compounds, such as Diethyl 2,3-diisopropylsuccinate, provides significant insight. The principles governing the diisopropyl derivative are directly applicable to the di-sec-butyl variant due to their close structural and electronic resemblance. The bulky alkyl groups (sec-butyl) are key to their function, creating a sterically hindered environment around the active sites.

The following table illustrates the performance of a Ziegler-Natta catalyst using Diethyl-2,3-diisopropyl succinate (B1194679), a compound structurally analogous to this compound, in propylene polymerization.

| Catalyst System | External Donor | Activity (kg PP/g cat) | Isotacticity Index (%) |

| Catalyst S (with Diethyl-2,3-diisopropyl succinate) | Cyclohexyl(methyl)dimethoxysilane | 35.4 | 98.4 |

| Catalyst S (with Diethyl-2,3-diisopropyl succinate) | 9,9-Bis(methoxymethyl)fluorene | 24.5 | 98.2 |

| Catalyst S (with Diethyl-2,3-diisopropyl succinate) | Diethyl-2,3-diisopropyl succinate | 21.3 | 97.5 |

This data is adapted from studies on Diethyl-2,3-diisopropyl succinate and is presented to illustrate the typical performance metrics influenced by this class of internal donors.

The primary role of internal donors like this compound in polypropylene synthesis is the control of stereoregularity. Polypropylene can exist in three main forms based on the spatial orientation of the methyl groups on the polymer chain: isotactic (methyl groups on the same side), syndiotactic (methyl groups on alternating sides), and atactic (random orientation). For most commercial applications, highly isotactic polypropylene (iPP) is desired due to its high crystallinity, stiffness, and melting point.

The internal donor achieves this control by influencing the geometry of the catalyst's active sites. The bulky sec-butyl groups of the succinate molecule are thought to block certain coordination geometries, thereby forcing the incoming propylene monomer to adopt a specific orientation before it is incorporated into the polymer chain. This results in a highly regular, isotactic polymer structure. Research on succinate-based catalysts has demonstrated their capability to produce polypropylene with very high isotacticity, often exceeding 95-98%. The combination of a succinate internal donor with an appropriate external donor, typically an alkoxysilane, allows for precise control over the polymer's microstructure and properties.

Utilization in Biodegradable Polymer Design and Synthesis

While the primary documented application of this compound is in catalysis, its core structure—a derivative of succinic acid—positions it as a potential candidate for use in the synthesis of biodegradable polymers, particularly polyesters.

Aliphatic polyesters are a major class of biodegradable polymers. They are synthesized through the polycondensation of dicarboxylic acids (or their ester derivatives) with diols. Succinic acid is a well-known bio-based building block for creating such polymers, like Poly(butylene succinate) (PBS).

In principle, this compound could serve as a monomer precursor for polyesters. Through a transesterification reaction with a suitable diol, it could be incorporated into a polymer chain. Alternatively, it could first be hydrolyzed to its corresponding dicarboxylic acid, 2,3-di-sec-butylsuccinic acid, which could then be polymerized with a diol. The presence of the bulky sec-butyl side groups would be expected to significantly influence the properties of the resulting polyester (B1180765). These groups would likely disrupt chain packing and reduce crystallinity, leading to a more amorphous polymer with a lower melting point and potentially a faster degradation rate compared to polyesters made from unsubstituted succinic acid.

Copolymerization is a common strategy to tailor the properties of polymers for specific applications. By combining two or more different monomers, it is possible to create materials with a desired balance of properties such as flexibility, strength, and biodegradability. researchgate.netrsc.org

In the context of biodegradable polyesters, a monomer derived from this compound could be copolymerized with other dicarboxylic acids or diols. For example, copolymerizing 2,3-di-sec-butylsuccinic acid with succinic acid and 1,4-butanediol (B3395766) could create a copolyester with modified thermal and mechanical properties. The incorporation of the bulky, branched di-sec-butyl units would reduce the polymer's crystallinity, potentially increasing its flexibility and altering its degradation profile. While specific studies on the copolymerization of this particular monomer are not widely reported, the general principles of polyester synthesis suggest it as a viable route for creating novel biodegradable materials with tailored characteristics. researchgate.netrsc.org

Other Catalytic and Chemical Process Applications

While this compound is a recognized component in the field of polymer science, its application extends to other specific catalytic and chemical processes. Research, primarily documented in patent literature, highlights its role as an internal electron donor in Ziegler-Natta type catalyst systems for olefin polymerization. Furthermore, its chemical properties are relevant in processes involving the separation of stereoisomers.

In the realm of catalysis, this compound is cited as a suitable succinate acid ester for use as an internal electron donor in the preparation of procatalysts for olefin polymerization. gccpo.orggoogle.comgoogle.com An internal donor is a crucial component added during the synthesis of the solid procatalyst, influencing the catalyst's properties. The inclusion of succinates like this compound can lead to improved catalyst productivity and a higher bulk density of the resulting polyolefin. These catalyst systems are employed in the polymerization of olefins, such as propylene, to produce polymers with specific, desirable characteristics. google.com

The general process for preparing such a catalyst involves reacting a magnesium-containing support with a halogen-containing titanium compound and an internal donor, such as this compound. This catalyst system, which also includes a co-catalyst and optionally an external electron donor, is then used in various polymerization techniques, including slurry, solution, or gas-phase polymerization. gccpo.org

Beyond its role in catalysis, the compound is also relevant in chemical separation processes. Specifically, it is mentioned in the context of separating diastereomeric mixtures. google.comgoogle.com The process involves using a Lewis acid to selectively complex with one diastereomer, allowing for its separation from the mixture. google.comgoogle.com This indicates the utility of the compound's stereochemical properties in purification and separation methodologies.

The table below summarizes the key applications and findings related to this compound in these processes.

| Application Area | Specific Role | Key Findings |

| Olefin Polymerization Catalysis | Internal Electron Donor in Ziegler-Natta Procatalyst | The use of succinate esters, including this compound, can enhance catalyst productivity and result in polyolefins with increased bulk density. It is one of several suitable succinates for creating phthalate-free catalyst compositions. google.com |

| Chemical Synthesis and Separation | Component in Diastereomeric Mixtures | Methods have been developed for the separation of diastereomers of succinate compounds, including this compound, which is important for producing stereochemically pure substances. google.comgoogle.com |

Theoretical and Computational Studies of Diethyl 2,3 Di Sec Butylsuccinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Diethyl 2,3-di-sec-butylsuccinate, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations would reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap would suggest high stability. Reactivity descriptors, such as global and local softness, and electrophilicity index, could also be calculated to predict how the molecule might interact with other chemical species. However, specific values for these properties for this compound are not present in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound, particularly due to the rotational freedom of the sec-butyl and ethyl groups, makes conformational analysis essential. This analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Such studies would typically be initiated using molecular mechanics force fields, followed by higher-level quantum mechanical calculations for more accurate energy determination of the most stable conformers.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. An MD simulation would model the atomic movements, offering a view of the conformational changes and intermolecular interactions in a condensed phase, such as in a solvent or in an amorphous solid state. This would be particularly useful for understanding how the molecule behaves in a realistic chemical environment. Currently, there are no published MD simulation studies specifically for this compound.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict various spectroscopic properties, which can then be used to aid in the experimental identification and characterization of a compound. For this compound, these predictions would include:

NMR Spectroscopy: Calculations of nuclear magnetic shielding constants would allow for the prediction of ¹H and ¹³C NMR chemical shifts. This is invaluable for interpreting experimental spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities could be calculated to generate a theoretical IR spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the ester groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Without dedicated computational studies, predicted spectroscopic data for this compound remains unavailable.

Computational Design of Novel Succinate (B1194679) Derivatives

The principles of computational chemistry can be extended to the rational design of new molecules with desired properties. Starting from the structure of this compound, computational tools could be used to explore how chemical modifications would affect its properties. This process, known as in silico design, involves creating a virtual library of related compounds and evaluating their properties computationally. For instance, one could investigate how altering the alkyl groups of the ester or the substituents on the succinate backbone would influence the molecule's electronic properties, solubility, or reactivity. This approach accelerates the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing. While general frameworks for the computational design of novel binders and inhibitors exist, their specific application to create derivatives of this compound has not been documented. nih.govresearchgate.net

Structure Activity Relationships and Derivative Exploration of Substituted Succinates

Systematic Modification of Alkyl and Ester Groups

The performance of a Ziegler-Natta catalyst is significantly influenced by the structure of the internal electron donor. In the case of dialkyl 2,3-dialkylsuccinates, modifications to both the ester and the alkyl substituents offer a pathway to modulate catalyst activity, stereoselectivity, and the molecular weight distribution of the resulting polymer.

Research into Ziegler-Natta catalyst systems has demonstrated that catalysts containing dialkyl 2,3-dialkylsuccinates as internal donors are instrumental in producing polypropylene (B1209903) with a broad molecular weight distribution (Mw/Mn > 5). researchgate.net This characteristic is highly desirable for certain applications. The specific nature of the alkyl groups (R) at the 2 and 3 positions of the succinate (B1194679), as well as the alkyl groups of the ester (R'), plays a crucial role. For instance, the substitution pattern, including the use of sec-butyl groups, is a key determinant of the electronic and steric environment around the active centers of the catalyst.

Below is a table of representative dialkyl 2,3-dialkylsuccinate internal donors, illustrating the systematic modifications possible within this class of compounds.

| Compound Name | Alkyl Group (C2, C3) | Ester Group |

| Diethyl 2,3-di-sec-butylsuccinate | sec-Butyl | Ethyl |

| Diethyl 2,3-di-isopropylsuccinate | Isopropyl | Ethyl |

| Diethyl 2,3-di-n-propylsuccinate | n-Propyl | Ethyl |

| Diethyl 2,3-di-isobutylsuccinate | Isobutyl | Ethyl |

| Dimethyl 2,3-di-sec-butylsuccinate | sec-Butyl | Methyl |

| Dimethyl 2,3-di-isopropylsuccinate | Isopropyl | Methyl |

This table showcases various analogs of this compound, highlighting the systematic modification of its alkyl and ester groups.

Stereochemical Influence on Chemical Reactivity and Catalytic Performance

The presence of two chiral centers at the C2 and C3 positions of this compound gives rise to different stereoisomers, namely the racemic (a mixture of RR and SS enantiomers) and the meso (RS) forms. The stereochemistry of the succinate donor has a profound impact on the stereoselectivity of the propylene (B89431) polymerization, which dictates the isotacticity of the final polymer.

The separation of these diastereomers is a critical step in the preparation of high-performance catalysts, as the different isomers can lead to vastly different outcomes in polymerization. ippi.ac.irresearchgate.net It has been demonstrated that the relative content of meso and racemic isomers in the internal donor mixture can influence the catalyst's activity and the resulting polymer's properties. nih.gov For instance, in some dioldebenzoate donor systems, an increase in the meso-isomer content has been shown to enhance isotacticity, catalytic activity, and the average molecular weight of the polypropylene. nih.gov This suggests that the specific spatial arrangement of the substituents on the succinate backbone plays a direct role in controlling the approach of the monomer to the catalyst's active site.

The differential coordination of the meso and racemic isomers to the MgCl₂ support leads to the formation of distinct active centers with varying stereospecificities. This allows for the production of polypropylenes with tailored tacticities. The ability to control the stereochemical composition of the internal donor is, therefore, a powerful tool for manipulating the microstructure of the polymer.

Development of Analogs with Enhanced or Modified Properties

The development of analogs of this compound is driven by the continuous search for catalyst systems with improved performance and the ability to produce polymers with specific, desirable characteristics. Succinate-based internal donors are themselves considered a more advanced generation compared to earlier phthalate-based systems, offering advantages such as the production of polymers with a broader molecular weight distribution. mdpi.com

The exploration of a wide range of substituted succinates, as shown in the table above, is a testament to the ongoing efforts to create analogs with enhanced properties. For example, the use of different alkyl groups can affect the hydrogen response of the catalyst, which in turn controls the molecular weight of the polymer. mdpi.com Succinate donors are noted for having a low hydrogen response, making them suitable for producing high molecular weight polypropylene. mdpi.com

Furthermore, the combination of succinate donors with different external electron donors, such as various alkoxysilanes, provides another layer of control over the polymerization process. mdpi.com The interaction between the internal and external donors can significantly affect catalyst activity and stereoselectivity. ippi.ac.ir Research into novel donor types, such as aminosilanes, in conjunction with succinate-based catalysts, aims to further enhance properties like hydrogen response and comonomer incorporation in copolymers. mdpi.com The overarching goal of developing these analogs is to create highly efficient and selective catalyst systems that can be tailored to the specific demands of a wide array of polymer applications.

Environmental Behavior and Biodegradation Mechanisms

Biotic Degradation Pathways of Diester Succinates

The primary mechanism for the biotic degradation of diester succinates is enzymatic hydrolysis. This process involves the cleavage of the ester bonds, which are generally susceptible to attack by esterase enzymes produced by a wide range of microorganisms. The hydrolysis of the diester proceeds in a stepwise manner.

Succinic acid is a naturally occurring intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central metabolic pathway in many organisms. wikipedia.org As such, once formed, succinic acid is readily metabolized by a wide variety of microorganisms into carbon dioxide and water under aerobic conditions. asm.orgdtu.dk

The general pathway can be summarized as follows:

Diethyl Succinate (B1194679) → Monoethyl Succinate + Ethanol (B145695) → Succinic Acid + 2 Ethanol → Krebs Cycle Intermediates → CO₂ + H₂O

While this pathway is well-established for simple, unbranched diester succinates like diethyl succinate, the presence of bulky alkyl groups, such as the sec-butyl groups in Diethyl 2,3-di-sec-butylsuccinate, can significantly impact the efficiency of this process.

Influence of Molecular Architecture on Biodegradability

The molecular architecture of a chemical compound plays a pivotal role in determining its biodegradability. For diester succinates, the structure of the alkyl groups attached to the ester functional groups is a key determinant of their susceptibility to microbial degradation.

Branching: A significant body of research indicates that branching in the alkyl chains of esters generally leads to decreased biodegradability. The presence of branched alkyl groups, such as the sec-butyl groups in this compound, can sterically hinder the approach of esterase enzymes to the ester linkage. This steric hindrance makes it more difficult for the enzyme's active site to bind to the ester and catalyze its hydrolysis. Studies on various esters have consistently shown that increased branching correlates with a slower rate and lower extent of biodegradation.

For instance, research on the anaerobic biodegradation of various alkyl esters has shown that branched alcohols significantly reduce the rate and completeness of degradation compared to their linear counterparts. chemistrysteps.comucoz.com This principle is further supported by studies on other classes of compounds like naphthenic acids, where increased alkyl side chain branching leads to greater resistance to biotransformation.

The position of the branching also matters. In the case of this compound, the branching is on the succinic acid backbone itself, which can present a significant obstacle to the initial enzymatic attack.

The following interactive table illustrates the general effect of branching on the biodegradability of esters, based on representative data from studies on similar compounds.

| Ester Structure | Branching | Relative Biodegradation Rate |

| Diethyl Succinate | None | High |

| Diethyl 2-methylsuccinate | Single Branch | Moderate |

| Diethyl 2,3-dimethylsuccinate | Multiple Branches | Low |

| This compound | Highly Branched | Very Low (Predicted) |

This table is illustrative and based on general principles of ester biodegradation. Specific rates for this compound are not available in the literature.

Chain Length: While not as impactful as branching for this specific compound, the chain length of the alcohol and acid moieties can also influence biodegradability. Generally, for linear esters, there is an optimal chain length for rapid biodegradation. Very short or very long chains can sometimes lead to slower degradation rates.

Environmental Fate Modeling and Persistence Studies

Due to the vast number of chemical compounds in commerce, it is often impractical to conduct extensive environmental fate studies for every substance. Consequently, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed to estimate the environmental persistence of chemicals based on their molecular structure. ecetoc.orgnih.govnih.gov

These models use mathematical equations to correlate specific molecular descriptors (e.g., size, shape, electronic properties, and the presence of certain functional groups) with the rate of biodegradation. For esters, key descriptors in QSAR models often relate to the steric bulk and electronic properties of the alkyl and acyl groups.

For a compound like this compound, QSAR models would likely predict a low rate of biodegradation and therefore a higher potential for persistence in the environment. The presence of two sec-butyl groups would contribute significantly to steric hindrance parameters within these models, leading to a prediction of low reactivity with microbial esterases.

Persistence studies on structurally similar branched esters have confirmed the predictions of such models, showing that these compounds can persist in the environment for extended periods, particularly in anaerobic environments where degradation processes are generally slower. The lack of specific persistence data for this compound in the scientific literature highlights the reliance on such modeling approaches and data from analogous compounds for its environmental risk assessment.

The following table summarizes the predicted environmental fate characteristics of this compound based on its structure and data from analogous compounds.

| Property | Predicted Outcome for this compound | Rationale |

| Biotic Degradation Rate | Low | Significant steric hindrance from sec-butyl groups. |

| Persistence in the Environment | High | Slow biodegradation is expected to lead to longer residence times. |

| Primary Degradation Pathway | Enzymatic Hydrolysis | Cleavage of ester bonds is the most likely initial step. |

| Ultimate Biodegradation Products | CO₂, H₂O | If degradation proceeds, it will likely lead to mineralization. |

These predictions are based on established structure-activity relationships and require experimental verification.

Q & A

Q. Basic

- NMR spectroscopy : Use - and -NMR to identify ester carbonyl peaks (~170 ppm) and sec-butyl methyl/methylene signals (δ 0.8–1.5 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) at m/z 258.3 (CHO).

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity, leveraging retention times calibrated against PubChem data .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Q. Advanced

- Systematic literature review : Apply the EPA IRIS framework to evaluate methodological quality, prioritizing studies with rigorous controls (e.g., temperature, solvent polarity) .

- Replicate experiments : Standardize conditions (e.g., 25°C, inert atmosphere) to isolate variables.

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and reconcile discrepancies in solubility or degradation rates .

What strategies minimize stereochemical impurities during the synthesis of this compound?

Q. Advanced

- Chiral catalysts : Employ lipases (e.g., Candida antarctica) for enantioselective esterification, as demonstrated in analogous diastereomeric succinate syntheses .

- Kinetic resolution : Separate enantiomers via chiral HPLC using cellulose-based columns.

- In situ monitoring : Use circular dichroism (CD) spectroscopy to track stereochemical integrity during reactions .

How do the steric and electronic effects of sec-butyl substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Q. Basic

- Steric hindrance : The branched sec-butyl groups reduce accessibility to the ester carbonyl, slowing nucleophilic attack.

- Electronic effects : Electron-donating alkyl groups slightly deactivate the carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents).

Comparative studies with tert-butyl analogs (higher steric bulk) can validate these effects .

What computational methods are effective in predicting the solubility and stability of this compound under varying experimental conditions?

Q. Advanced

- Molecular dynamics (MD) simulations : Model solvation free energy in water/ethanol mixtures to predict solubility trends.

- Quantum mechanical calculations : Density Functional Theory (DFT) evaluates hydrolytic stability by analyzing transition states of ester cleavage.

- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data from PubChem .

How can researchers ensure reproducibility in experimental protocols involving this compound?

Q. Advanced

- Standardized documentation : Adhere to IB Extended Essay guidelines for detailing equipment, solvents, and reaction conditions .

- Collaborative validation : Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms for peer verification.

- Error analysis : Quantify uncertainties in yield calculations using propagation of error methods .

What advanced analytical techniques are suitable for characterizing trace impurities or degradation products in this compound?

Q. Advanced

- GC-MS : Detect volatile byproducts (e.g., sec-butanol) with headspace sampling.

- LC-QTOF-MS : Identify non-volatile degradation products (e.g., succinic acid derivatives) via high-mass-accuracy profiling.

- X-ray crystallography : Resolve structural ambiguities in crystalline impurities, as applied to related succinate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.